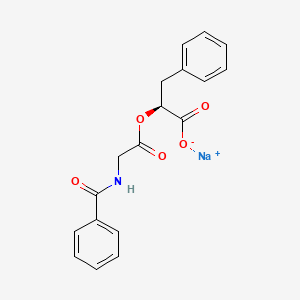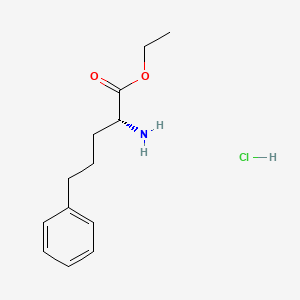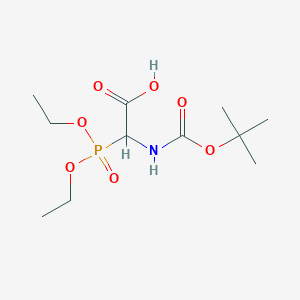![molecular formula C17H13N3O2 B13027838 2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide CAS No. 93631-96-0](/img/structure/B13027838.png)
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide is a complex organic compound with the molecular formula C17H13N3O2 It is known for its unique chemical structure, which includes a benzo[a]carbazole core with a hydroxy group at the 2-position and a carbohydrazide group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide typically involves the reaction of 2-Hydroxy-11H-benzo[A]carbazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or ester derivatives.
Applications De Recherche Scientifique
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy and carbohydrazide groups play crucial roles in its bioactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide can be compared with other similar compounds, such as:
2-Hydroxy-11H-benzo[A]carbazole-3-carboxylic acid: Lacks the carbohydrazide group, which may result in different chemical reactivity and biological activity.
11H-benzo[A]carbazole-3-carbohydrazide: Lacks the hydroxy group, which may affect its solubility and interaction with biological targets.
2-Hydroxy-11H-benzo[A]carbazole: Lacks both the carbohydrazide and carboxylic acid groups, leading to different chemical properties and applications
Propriétés
Numéro CAS |
93631-96-0 |
|---|---|
Formule moléculaire |
C17H13N3O2 |
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
2-hydroxy-11H-benzo[a]carbazole-3-carbohydrazide |
InChI |
InChI=1S/C17H13N3O2/c18-20-17(22)13-7-9-5-6-11-10-3-1-2-4-14(10)19-16(11)12(9)8-15(13)21/h1-8,19,21H,18H2,(H,20,22) |
Clé InChI |
LMJOHDNPAPCTTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)NN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)






![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)





